molecular formula C21H18ClNO4 B14097515 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14097515
M. Wt: 383.8 g/mol
InChI Key: QUQSWHPSYJENDA-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, a hydroxyphenyl group, and a chromeno-pyrrole core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives, such as:

Properties

Molecular Formula

C21H18ClNO4

Molecular Weight

383.8 g/mol

IUPAC Name

7-chloro-1-(3-hydroxyphenyl)-6-methyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18ClNO4/c1-3-7-23-18(12-5-4-6-13(24)9-12)17-19(25)14-10-15(22)11(2)8-16(14)27-20(17)21(23)26/h4-6,8-10,18,24H,3,7H2,1-2H3

InChI Key

QUQSWHPSYJENDA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC(=CC=C4)O

Origin of Product

United States

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